molecular formula C22H19F3N8O2S B4375155 5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4375155
M. Wt: 516.5 g/mol
InChI Key: VHGWNEWFUZUJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including pyrazole, pyrimidine, and thieno structures, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves several steps, starting from readily available precursors. The key steps typically include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Construction of the pyrimidine ring: This can be done through a cyclization reaction involving appropriate precursors like amidines and β-diketones.

    Formation of the thieno ring: This step may involve the use of sulfur-containing reagents and cyclization reactions.

    Final coupling and functionalization: The final product is obtained by coupling the intermediate compounds and introducing the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thieno rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl and pyrazole groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Potential use as a probe or inhibitor in biochemical assays due to its unique structure and reactivity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The trifluoromethyl group, for example, can enhance binding affinity and specificity, while the pyrazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
  • 3,5-dimethyl-1-phenyl-1H-pyrazole
  • Trifluoromethylated pyrazoles and pyrimidines

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

5-(1,3-dimethylpyrazol-4-yl)-7-(trifluoromethyl)-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N8O2S/c1-9-11(3)36-20-18(9)21(35)32(12(4)26-20)30-19(34)15-7-17-27-14(13-8-31(5)28-10(13)2)6-16(22(23,24)25)33(17)29-15/h6-8H,1-5H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGWNEWFUZUJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CN(N=C5C)C)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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